

The Molecular Target of Al-10-104: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Al-10-104 is a small molecule inhibitor that targets the protein-protein interaction between Core-Binding Factor β (CBF β) and the Runt-related transcription factor (RUNX) family of proteins. By binding to CBF β , Al-10-104 allosterically inhibits the formation of the CBF β -RUNX heterodimeric complex, a critical regulator of gene expression in various developmental and disease processes, including cancer. This technical guide provides an in-depth overview of the molecular target of Al-10-104, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the relevant biological pathways.

Introduction to the CBF_B-RUNX Interaction

Core-Binding Factor (CBF) is a heterodimeric transcription factor composed of a DNA-binding α subunit, encoded by one of the three RUNX genes (RUNX1, RUNX2, or RUNX3), and a non-DNA-binding β subunit, CBF β . The interaction between CBF β and RUNX proteins is crucial for the stability and DNA-binding affinity of the RUNX subunit[1]. This complex plays a pivotal role in regulating the expression of genes involved in cellular proliferation, differentiation, and survival in several tissues, including the hematopoietic and skeletal systems. Dysregulation of the CBF β -RUNX interaction is implicated in the pathogenesis of various cancers, such as leukemia and ovarian cancer, making it an attractive therapeutic target[2][1][3].



AI-10-104: A Potent Inhibitor of the CBFβ-RUNX Interaction

AI-10-104 was developed as a chemical probe to study the function of the CBF β -RUNX complex and as a potential therapeutic agent. It is a derivative of an earlier compound, AI-4-57, with improved potency. The primary molecular target of **AI-10-104** is CBF β . By binding to CBF β , **AI-10-104** induces a conformational change that prevents its association with RUNX proteins[2]. This disruption of the CBF β -RUNX complex leads to the inhibition of RUNX-mediated gene transcription.

Quantitative Analysis of Al-10-104 Activity

The efficacy of **AI-10-104** has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Inhibition of CBFβ-RUNX Interaction

Assay Type	Target Proteins	IC50 Value (μM)	Reference
FRET Assay	Venus-CBFβ and Cerulean-Runt domain	1.25	[2]

Table 2: Cellular Activity of Al-10-104 in Cancer Cell Lines



Cell Line	Cancer Type	Assay Type	Endpoint	IC50 / GI50 Value (μM)	Reference
SEM	Acute Lymphoblasti c Leukemia	Co- immunopreci pitation	Reduction of CBFβ- RUNX1 binding	10 (concentratio n used)	[2]
KOPTK1	T-cell Acute Lymphoblasti c Leukemia	Immunopreci pitation	Decrease in CBFβ/RUNX 1 and CBFβ/RUNX 3 heterodimers	Dose- dependent decrease	[4]
Multiple T- ALL cell lines	T-cell Acute Lymphoblasti c Leukemia	MTS Assay	Growth Inhibition	~1-10 (range)	[4]
Primary T- ALL patient samples	T-cell Acute Lymphoblasti c Leukemia	MTS/CellTiter -Glo	Growth Inhibition	Average GI50 of ~2.2	[4]
Normal human hematopoieti c cells	Healthy Donor Bone Marrow	MTS/CellTiter -Glo	Growth Inhibition	Average GI50 of 15.4	[4]
OVCAR8	Ovarian Cancer	CellTiter-Glo	Reduced Cell Number	~7	[1]
OVCAR4	Ovarian Cancer	CellTiter-Glo	Reduced Cell Number	~5	[1]
Myeloma cells	Multiple Myeloma	Not specified	Enhanced Lenalidomide Cytotoxicity	Not specified	[5]
ATL cell lines	Adult T-cell Leukemia/Ly mphoma	Not specified	Inhibition of Proliferation	1-10 or lower	[3][6]



Key Experimental Protocols

The identification and characterization of **AI-10-104**'s molecular target involved several key experimental techniques. Detailed methodologies are provided below.

Förster Resonance Energy Transfer (FRET) Assay

This assay is used to quantify the inhibition of the CBFβ-RUNX interaction in a cell-free system.

Principle: FRET measures the energy transfer between two light-sensitive molecules (a
donor and an acceptor) when they are in close proximity. In this assay, the Runt domain of
RUNX1 is fused to a Cerulean fluorescent protein (donor), and CBFβ is fused to a Venus
fluorescent protein (acceptor). When the two proteins interact, excitation of Cerulean leads to
emission from Venus. An inhibitor that disrupts this interaction will cause a decrease in the
FRET signal.

Protocol:

- Purified Cerulean-Runt domain and Venus-CBFβ proteins are mixed at a concentration of 100 nM each in assay buffer.
- Serial dilutions of Al-10-104 (or other test compounds) are added to the protein mixture.
- The mixture is incubated to allow the binding reaction to reach equilibrium.
- The fluorescence emission is measured at 474 nm (Cerulean) and 525 nm (Venus)
 following excitation at the Cerulean excitation wavelength.
- The ratio of the emission intensities at 525 nm to 474 nm is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction.
- IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.[2]

Co-immunoprecipitation (Co-IP)

This technique is used to demonstrate the disruption of the CBFβ-RUNX interaction within a cellular context.



Principle: An antibody specific to one protein of a complex (e.g., RUNX1) is used to pull
down that protein from a cell lysate. If another protein (e.g., CBFβ) is part of the same
complex, it will be pulled down as well and can be detected by Western blotting.

Protocol:

- Cancer cell lines (e.g., SEM cells) are treated with DMSO (vehicle control) or a specific concentration of Al-10-104 (e.g., 10 μM) for a defined period (e.g., 6 hours).
- Cells are harvested and lysed using a modified RIPA buffer.
- The cell lysates are incubated with an anti-RUNX1 antibody to form antibody-antigen complexes.
- Protein A/G agarose beads are added to the lysate to capture the antibody-antigen complexes.
- The beads are washed to remove non-specifically bound proteins.
- The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.
- The separated proteins are transferred to a membrane and probed with antibodies against both RUNX1 and CBFβ to detect their presence in the immunoprecipitated complex. A reduced amount of CBFβ in the Al-10-104 treated sample compared to the control indicates disruption of the interaction.[2][4]

Cell Viability and Growth Inhibition Assays (MTS/CellTiter-Glo)

These assays are used to assess the effect of **AI-10-104** on the proliferation and viability of cancer cells.

- Principle: MTS and CellTiter-Glo are colorimetric and luminescent assays, respectively, that measure the metabolic activity of cells, which is proportional to the number of viable cells.
- Protocol:



- Human T-ALL cell lines or primary patient samples are cultured in the presence of various concentrations of Al-10-104 or a vehicle control (DMSO) for a specified duration (e.g., 3 days).
- The MTS reagent (CellTiter 96 AQueous One Solution) or CellTiter-Glo reagent is added to the cell cultures.
- After a short incubation period, the absorbance (for MTS) or luminescence (for CellTiter-Glo) is measured using a plate reader.
- The absorbance or luminescence values are normalized to the DMSO control to determine the percentage of cell growth inhibition.
- GI50 (50% growth inhibition) values are calculated from the dose-response curves.[4]

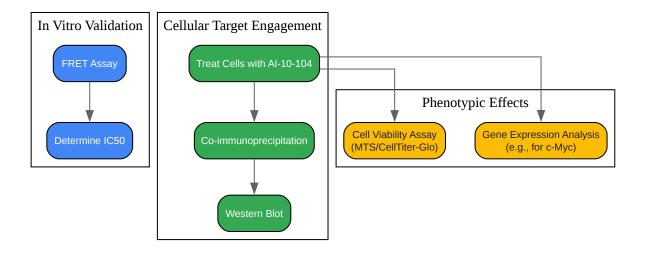
Signaling Pathways and Mechanisms of Action

AI-10-104's mechanism of action involves the disruption of the CBFβ-RUNX transcription factor complex, leading to downstream effects on gene expression that are detrimental to cancer cell survival and proliferation.

Caption: Mechanism of action of Al-10-104.

The disruption of the CBFβ-RUNX complex by **AI-10-104** has been shown to lead to the downregulation of key oncogenes. For instance, in adult T-cell leukemia/lymphoma, treatment with **AI-10-104** suppressed the expression of the MYC proto-oncogene (c-MYC)[3][6]. This highlights a critical downstream effect of inhibiting the CBFβ-RUNX interaction.





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Caption: Experimental workflow for characterizing AI-10-104.

Conclusion

AI-10-104 is a well-characterized small molecule inhibitor that potently and specifically targets the CBF β -RUNX protein-protein interaction. By binding to CBF β , it allosterically prevents the formation of the functional heterodimeric transcription factor complex, leading to the modulation of RUNX target gene expression. This activity results in anti-proliferative and pro-apoptotic effects in various cancer models where the CBF β -RUNX axis is a key driver of malignancy. The detailed understanding of its molecular target and mechanism of action, supported by robust quantitative data and well-defined experimental protocols, establishes **AI-10-104** as a valuable tool for cancer research and a promising lead for the development of targeted therapies.

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